
5-bromo-3-methyl-benzofuran-2-carboxylic Acid
Übersicht
Beschreibung
5-Bromo-3-methyl-benzofuran-2-carboxylic acid (BMBCA) is an organic compound with a molecular formula of C8H6BrO3. BMBCA is an important intermediate in the synthesis of various heterocyclic compounds and has a wide range of applications in the fields of medicine, agriculture, and materials science. BMBCA is also used in the synthesis of pharmaceuticals, herbicides, pesticides, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
5-Bromo-3-methyl-benzofuran-2-carboxylic acid has been investigated for its antimicrobial properties. Research has shown the synthesis of various derivatives of this compound, which were then screened for antimicrobial activities. These studies indicate the potential of this compound derivatives in combating microbial infections.
- Kumari et al. (2019) reported the synthesis of 5-Bromobenzofuran aryl ureas and carbamates from this compound, which exhibited antimicrobial activities (Kumari et al., 2019).
- Sanjeeva et al. (2021) described a synthesis method starting from this compound to produce derivatives with antimicrobial activities against various bacterial strains (Sanjeeva et al., 2021).
Structural and Supramolecular Chemistry
The compound has also been a subject of study in the field of structural and supramolecular chemistry. Researchers have explored its behavior in different chemical environments, focusing on its hydrogen bonding and pi-pi interactions.
- Titi and Goldberg (2009) explored the hydrogen bonding and pi-pi interactions in 1-benzofuran-2,3-dicarboxylic acid, a related compound, and its cocrystals, providing insights into the structural characteristics of similar benzofuran compounds (Titi & Goldberg, 2009).
Antituberculosis Potential
Additionally, derivatives of this compound have been examined for their potential in antituberculosis treatments.
- Thorat et al. (2016) conducted a study on the synthesis and antituberculosis study of 3-Methyl-1-Benzofuran-2-Carbohydrazide, demonstrating its relevance in the search for new antituberculosis agents (Thorat et al., 2016).
Other Applications
The research also indicates other varied applications, including in the synthesis of novel compounds with potential biological activities.
- Choi et al. (2009) studied the crystal structure of 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, which can provide insights into designing new molecules with specific properties (Choi et al., 2009).
Zukünftige Richtungen
Benzofuran derivatives, including 5-bromo-3-methyl-benzofuran-2-carboxylic Acid, have attracted considerable attention in the field of drug invention and development due to their wide range of biological activities and potential applications . Future research may focus on developing structure-activity relationships on these derivatives as antimicrobial drugs .
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been shown to exhibit a broad range of pharmacological activities, indicating diverse modes of action . For instance, some benzofuran compounds can participate in the treatment of inflammation by inhibiting the production of pro-inflammatory cytokines .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is known to be exceptionally mild and functional group tolerant, suggesting that compounds formed through this process may have favorable pharmacokinetic properties .
Result of Action
Benzofuran compounds have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that the compound could have similar effects.
Action Environment
The suzuki–miyaura cross-coupling reaction, which is used in the synthesis of such compounds, is known for its environmentally benign nature , suggesting that the compound may be stable under a variety of environmental conditions.
Biochemische Analyse
Biochemical Properties
5-bromo-3-methyl-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives have been reported to exhibit anti-tumor properties by inducing apoptosis in cancer cells and enhancing immune responses . Additionally, they can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, benzofuran derivatives have been found to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression . This inhibition can result in cell cycle arrest and apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, making them suitable for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, it may lead to adverse effects such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. Benzofuran derivatives have been shown to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are crucial for the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Understanding the transport mechanisms is essential for optimizing the delivery and therapeutic effects of this compound.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall therapeutic potential.
Eigenschaften
IUPAC Name |
5-bromo-3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPAQRBXERJCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368412 | |
| Record name | 5-bromo-3-methyl-benzofuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50638-08-9 | |
| Record name | 5-bromo-3-methyl-benzofuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-methyl-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
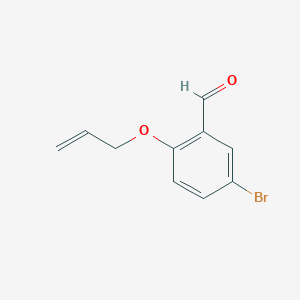
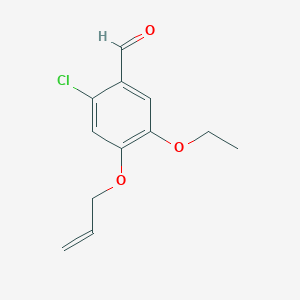

![2-[(4-Bromophenyl)thio]acetamide](/img/structure/B1271723.png)
![8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1271735.png)
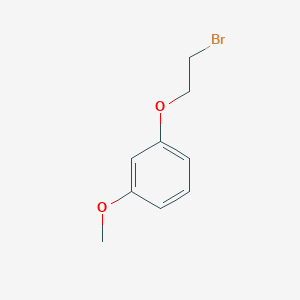
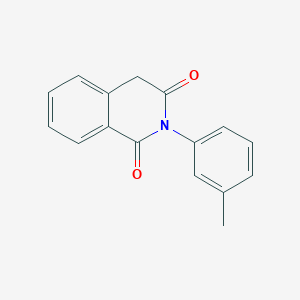
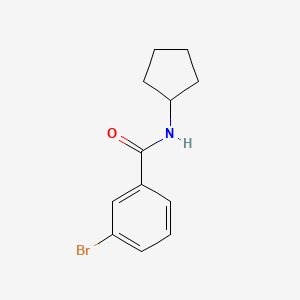


![2-Methylbenzo[d]thiazole-5-carbaldehyde](/img/structure/B1271751.png)
![4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide](/img/structure/B1271758.png)
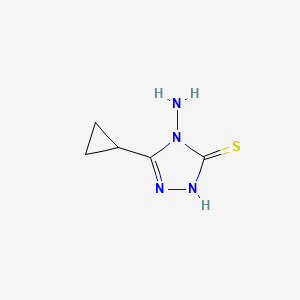
![(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1271760.png)
